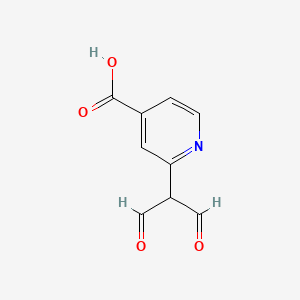
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 1,3-dioxopropan-2-yl group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C₅H₅N.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with a suitable dioxopropane derivative under controlled conditions. One common method involves the use of pyridine-4-carboxylic acid and 1,3-dioxopropane in the presence of a catalyst such as Fe₃O₄ nanoparticles. The reaction is carried out under solvent-free conditions, which makes it environmentally benign and efficient .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of magnetic catalysts, such as Fe₃O₄ nanoparticles functionalized with pyridine-4-carboxylic acid, has been reported to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols or aldehydes.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Functionalized derivatives are used in the study of enzyme interactions and as probes in biochemical assays.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, affecting their function and stability .
相似化合物的比较
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the 1,3-dioxopropan-2-yl group.
Nicotinic acid (3-pyridinecarboxylic acid): Differently substituted pyridinecarboxylic acid.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is unique due to the presence of the 1,3-dioxopropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
861221-49-0 |
|---|---|
分子式 |
C9H7NO4 |
分子量 |
193.16 g/mol |
IUPAC 名称 |
2-(1,3-dioxopropan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-3-6(9(13)14)1-2-10-8/h1-5,7H,(H,13,14) |
InChI 键 |
HXAOOEVQMRXJCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)O)C(C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

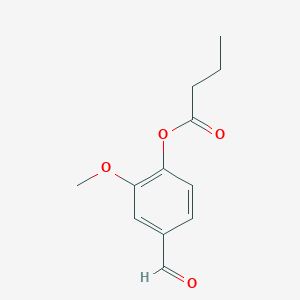
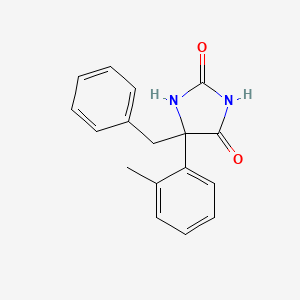
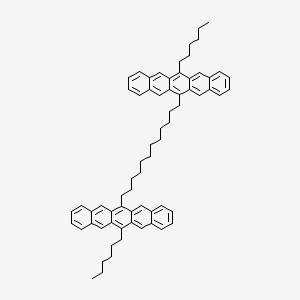

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
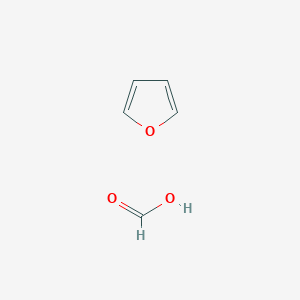
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
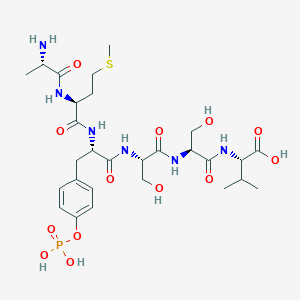
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
